
Neodymium--nickel (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–nickel (1/5), also known as NdNi5, is an intermetallic compound composed of neodymium and nickel in a 1:5 ratio. This compound is part of the rare-earth nickelide family and exhibits unique physical and chemical properties, making it valuable in various scientific and industrial applications. Neodymium is a rare-earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/5) can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing neodymium and nickel powders in the desired stoichiometric ratio, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound. The reaction typically occurs at high temperatures, around 1000-1200°C, to ensure complete alloying of the metals .
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (1/5) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, neodymium oxide and nickel oxide, are reduced using hydrogen gas to obtain the pure metals, which are then alloyed together. The resulting alloy is cast into ingots and further processed to achieve the desired microstructure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–nickel (1/5) can be oxidized in the presence of oxygen or air at elevated temperatures, leading to the formation of neodymium oxide and nickel oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Major Products: The major products formed from these reactions include neodymium oxide, nickel oxide, and various substituted intermetallic compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Neodymium–nickel (1/5) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Neodymium–nickel (1/5) is explored for its potential in targeted drug delivery systems due to its magnetic properties.
Wirkmechanismus
The mechanism by which neodymium–nickel (1/5) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the neodymium and nickel atoms, which align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, including magnetic storage devices and MRI.
In catalytic applications, neodymium–nickel (1/5) provides active sites for chemical reactions, facilitating the conversion of reactants to products. The compound’s surface properties and electronic structure play a crucial role in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Neodymium–iron–boron (NdFeB)
- Samarium–cobalt (SmCo)
- Neodymium–cobalt (NdCo)
- Neodymium–copper (NdCu)
Eigenschaften
CAS-Nummer |
12423-51-7 |
|---|---|
Molekularformel |
NdNi5 |
Molekulargewicht |
437.71 g/mol |
IUPAC-Name |
neodymium;nickel |
InChI |
InChI=1S/Nd.5Ni |
InChI-Schlüssel |
SCISMUOCCPYZJE-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


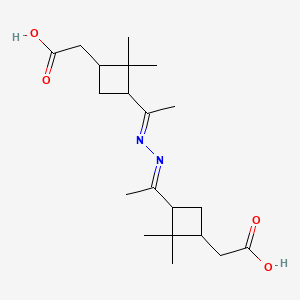
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
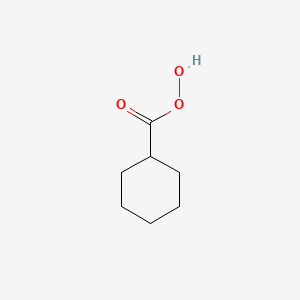
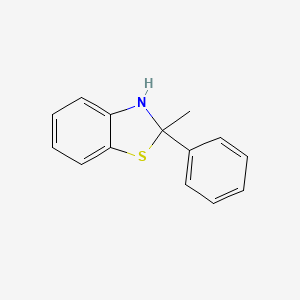

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
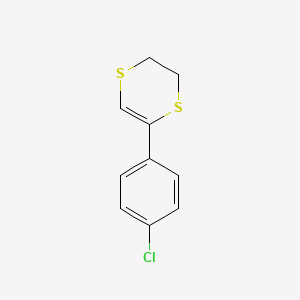
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

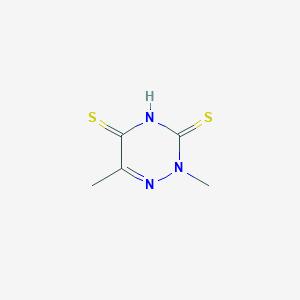
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)

![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
